

An In-depth Technical Guide to 1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene

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Compound of Interest

Compound Name:	1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene
CAS No.:	18436-63-0
Cat. No.:	B3248199

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This document provides a detailed technical overview of **1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene** (CAS 18436-63-0), a specialized organic compound. Given the limited availability of direct experimental data for this specific molecule in public literature, this guide synthesizes information from the well-established chemistry of its constituent functional groups: the 2,4-dinitrophenyl moiety and the dimethoxyethyl (acetal) group. The insights provided are grounded in fundamental principles of organic chemistry and data from analogous, well-characterized compounds, offering a predictive yet robust profile for researchers, scientists, and professionals in drug development.

Introduction and Structural Elucidation

1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene is a derivative of dinitrobenzene featuring a protected aldehyde functional group in the form of a dimethyl acetal. The core structure consists of a benzene ring substituted with two nitro groups at positions 2 and 4, and a 2,2-dimethoxyethyl ether linkage at position 1. The electron-withdrawing nature of the two nitro groups significantly influences the reactivity of the aromatic ring and the properties of the molecule as a whole. Its primary utility in a research and development context is likely as a

stable precursor to the highly reactive 2-(2,4-dinitrophenyl)acetaldehyde, allowing for the controlled introduction of this aldehyde in multi-step synthetic pathways.

Physicochemical Properties

Direct experimental values for many physical properties of **1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene** are not readily available. However, based on its structure and comparison with related compounds like 1-methoxy-2,4-dinitrobenzene and 2,4-dinitrotoluene, we can predict its key characteristics.^{[1][2][3]}

Property	Predicted Value / Description	Rationale
CAS Number	18436-63-0	-
Molecular Formula	C ₉ H ₁₀ N ₂ O ₆	Derived from structural analysis.
Molecular Weight	242.19 g/mol	Calculated from the molecular formula.[4]
Appearance	Likely a yellow to orange crystalline solid.	Dinitrophenyl compounds are typically colored solids.[5]
Melting Point	Estimated in the range of 70-100 °C.	Analogy with 1-methoxy-2,4-dinitrobenzene and other substituted dinitrobenzene compounds suggests a moderate melting point.
Boiling Point	> 300 °C (with potential decomposition).	High boiling point is expected due to the molecular weight and polar nitro groups. Dinitrobenzene derivatives often decompose near their boiling points.[6]
Solubility	Sparingly soluble in water; Soluble in common organic solvents such as acetone, dichloromethane, ethyl acetate, and THF.	The polar nitro groups and ether linkages provide some polarity, but the overall aromatic character dominates, leading to good solubility in organic media. Dinitrobenzene itself has very low water solubility.[6]

Proposed Synthesis and Purification

A plausible and efficient route to synthesize **1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene** is via a nucleophilic aromatic substitution (S_NAr) reaction. This well-established reaction class is

highly effective for attaching nucleophiles to electron-deficient aromatic rings, such as 2,4-dinitrobenzene systems.

Synthetic Rationale

The reaction involves the displacement of a good leaving group (e.g., a halide) from a 2,4-dinitrobenzene precursor by the alkoxide of 2,2-dimethoxyethanol. 1-Chloro-2,4-dinitrobenzene or the more reactive 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) are excellent starting materials. The strong electron-withdrawing effect of the two nitro groups stabilizes the negatively charged intermediate (Meisenheimer complex), thereby facilitating the substitution reaction.

Experimental Protocol: Synthesis

- Preparation of the Alkoxide:
 - To a stirred solution of 2,2-dimethoxyethanol (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
 - Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium alkoxide nucleophile without competing in the subsequent substitution reaction. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.
- Nucleophilic Aromatic Substitution:
 - After hydrogen evolution ceases (approx. 30 minutes), add a solution of 1-chloro-2,4-dinitrobenzene (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution at 0 °C.^[7]
 - Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
 - Causality: The highly nucleophilic alkoxide attacks the electron-deficient C1 position of the dinitrobenzene ring, leading to the displacement of the chloride ion.
- Workup and Isolation:

- Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Causality: The quench neutralizes any remaining base. Extraction isolates the organic product from inorganic salts.

Purification Protocol

- The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
- The fractions containing the desired product (identified by TLC) are combined and the solvent is removed under reduced pressure to yield the pure **1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene** as a solid.

Spectral Analysis (Predicted)

The following spectral characteristics are predicted based on the structure and data from analogous compounds.[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ ~8.8 ppm (d, $J \approx 2.5$ Hz, 1H): Aromatic proton at C3, ortho to two nitro groups.
 - δ ~8.4 ppm (dd, $J \approx 9.0, 2.5$ Hz, 1H): Aromatic proton at C5, ortho to one nitro group and para to the other.
 - δ ~7.2 ppm (d, $J \approx 9.0$ Hz, 1H): Aromatic proton at C6, ortho to the ether linkage.
 - δ ~4.7 ppm (t, $J \approx 5.5$ Hz, 1H): Methine proton of the acetal ($-\text{CH}(\text{OCH}_3)_2$).

- δ ~4.2 ppm (d, $J \approx 5.5$ Hz, 2H): Methylene protons adjacent to the ether oxygen (-O-CH₂-).
- δ ~3.4 ppm (s, 6H): Methyl protons of the two methoxy groups (-OCH₃).
- ¹³C NMR (CDCl₃, 100 MHz):
 - δ ~155 ppm: Aromatic carbon C1 (attached to the ether oxygen).
 - δ ~148, 140 ppm: Aromatic carbons C2 and C4 (attached to nitro groups).
 - δ ~128, 122, 116 ppm: Aromatic carbons C3, C5, and C6.
 - δ ~102 ppm: Acetal carbon (-CH(OCH₃)₂).
 - δ ~70 ppm: Methylene carbon (-O-CH₂-).
 - δ ~54 ppm: Methoxy carbons (-OCH₃).
- IR Spectroscopy (KBr Pellet, cm⁻¹):
 - ~1600, 1580: Aromatic C=C stretching.
 - ~1530 (asymmetric) and ~1350 (symmetric): Strong N-O stretching vibrations of the nitro groups.
 - ~1250: Ar-O-C stretching.
 - ~1100, 1050: C-O stretching of the acetal.
- Mass Spectrometry (EI):
 - M⁺ at m/z 242: Molecular ion peak.
 - Key Fragments: Loss of a methoxy group (-OCH₃) to give m/z 211. Loss of the dimethoxyethyl group to give the 2,4-dinitrophenoxy radical at m/z 183. A prominent peak at m/z 75 corresponding to [CH(OCH₃)₂]⁺.

Reactivity and Potential Applications

The utility of **1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene** stems from the distinct reactivity of its functional groups.

Acetal Hydrolysis: Unmasking the Aldehyde

The primary reaction of interest is the acid-catalyzed hydrolysis of the dimethyl acetal to reveal the corresponding aldehyde, 2-(2,4-dinitrophenyl)acetaldehyde. This transformation is crucial for its application as a protected aldehyde synthon. The acetal group is stable under neutral and basic conditions, allowing for chemical modifications on other parts of a molecule, and can be deprotected when the aldehyde functionality is required.[11][12]



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Caption: Acid-catalyzed hydrolysis of the acetal to yield the aldehyde.

Reduction of Nitro Groups

The nitro groups can be selectively or fully reduced to amines using various reducing agents (e.g., H₂/Pd, SnCl₂/HCl). This opens pathways to the synthesis of substituted anilines and benzodiazepine derivatives, which are common scaffolds in medicinal chemistry.

Potential Applications

- **Protected Aldehyde Synthon:** Its primary role is as a stable, crystalline solid that can be used to introduce the 2-(2,4-dinitrophenyl)acetaldehyde moiety into complex molecules. This is particularly valuable in multi-step synthesis where a free aldehyde would be incompatible with preceding reaction conditions.
- **Derivatization Agent:** While less common than DNPH, it could theoretically be used in analytical chemistry, where subsequent hydrolysis would generate a dinitrophenyl-tagged aldehyde.

- Precursor for Heterocyclic Synthesis: The unmasked aldehyde and the potential for nitro group reduction make it a versatile precursor for synthesizing various heterocyclic compounds.

Safety and Handling

No specific safety data sheet (SDS) is available for **1-(2,2-Dimethoxyethyl)-2,4-dinitrobenzene**. Therefore, it must be handled with the precautions appropriate for aromatic nitro compounds, which are generally toxic and potentially explosive.^{[13][14][15][16]}

- Toxicity: Dinitrobenzene derivatives are known to be toxic. They can be absorbed through the skin and may cause irritation.^[14] Inhalation of dust and ingestion should be strictly avoided.^{[13][15]} Overexposure to dinitroaromatic compounds can lead to methemoglobinemia.^[6]
- Flammability and Explosivity: While not as sensitive as 2,4-dinitrophenylhydrazine, many dry dinitro compounds are sensitive to shock, friction, and heat.^{[5][17]} It should be stored away from heat and ignition sources.
- Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.^{[13][14]}
- Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to established safety protocols.

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